2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core linked to a benzo[d]thiazole moiety via a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-fluorophenylhydrazine and ethyl acetoacetate, the intermediate pyrazole can be formed, which is then subjected to further cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative of benzo[d]thiazole. This step typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic substitution reaction.
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Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins. The thioether linkage and the benzo[d]thiazole moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- 2-((1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Uniqueness
The presence of the 4-fluorophenyl group in 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS2/c1-12-2-7-16-17(8-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-5-3-13(22)4-6-14/h2-9,11H,10H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBTRUUXJWXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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